
Nodularin
Overview
Description
Nodularin is a cyclic pentapeptide hepatotoxin produced predominantly by the brackish-water cyanobacterium Nodularia spumigena. Its chemical structure consists of five amino acids: D-erythro-β-methylaspartic acid (MeAsp), L-arginine, Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), D-glutamic acid, and N-methyldehydrobutyrine (Mdhb) . This compound is a potent inhibitor of serine/threonine-specific protein phosphatases PP1 and PP2A, with IC50 values of 1.8 nM and 0.026 nM, respectively . This inhibition disrupts cellular phosphorylation balance, leading to hepatocyte apoptosis, liver hemorrhage (LD50 = 50 µg/kg in mice, intraperitoneal), and carcinogenic effects through tumor promotion .
Preparation Methods
Biosynthetic Pathways and Gene Cluster Regulation
Nodularin biosynthesis occurs via nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules encoded by a 48-kilobase gene cluster (ndaA to ndaI) in Nodularia spumigena. The NRPS system activates and condenses amino acids, while tailoring enzymes introduce structural modifications such as methylations and epimerizations. For example, the adenylation domain of ndaA activates glutamic acid, whereas ndaB incorporates β-methylaspartic acid, critical for this compound’s cyclic structure. Environmental factors like salinity significantly modulate toxin production, with studies showing elevated this compound yields in brackish water cultures.
Symbiotic Nostoc strains, such as Nostoc sp. ‘Macrozamia riedlei 65.1’, also produce this compound, albeit at lower concentrations compared to free-living Nodularia. Quantitative analyses revealed this compound levels of 9.55 ± 2.4 ng μg⁻¹ chlorophyll a in Nostoc sp. ‘M. riedlei 65.1’ and 12.5 ± 8.4 ng μg⁻¹ chlorophyll a in Nostoc sp. ‘M. serpentina 73.1’ . These findings underscore the metabolic flexibility of cyanobacterial symbionts in toxin synthesis.
Cultivation and Environmental Optimization
Cultivating this compound-producing cyanobacteria requires careful control of light, temperature, and nutrient availability. Nodularia spumigena thrives in marine and brackish environments, with optimal growth observed at salinities of 10–20 practical salinity units (PSU). Nitrogen limitation often triggers this compound production, as the toxin’s nitrogen-rich structure (containing arginine derivatives) necessitates efficient nitrogen assimilation pathways .
Table 1 summarizes this compound yields from cultured cyanobacteria and symbiotic coralloid roots:
Sample | Total this compound (ng ml⁻¹) | This compound (ng μg⁻¹ Chl a) | This compound per g ww | [L-Har²] this compound Presence |
---|---|---|---|---|
Nostoc sp. ‘M. riedlei 65.1’ | 173 ± 45 | 9.55 ± 2.4 | 346 ng | Yes |
Nostoc sp. ‘M. serpentina 73.1’ | 116 ± 78 | 12.5 ± 8.4 | 232 ng | Yes |
M. riedlei coralloid root | 1.34 ± 0.74 | ND | 3 pmol | No |
Data adapted from methanol extracts of cyanobacterial cultures and host tissues .
Extraction and Purification Techniques
Methanol-based extraction remains the standard for isolating this compound from cyanobacterial biomass. A protocol involving freeze-thaw cycles and osmotic shock effectively lyses cells, releasing intracellular toxins. Subsequent centrifugation (12,000 rpm, 15 minutes) pellets cellular debris, while the supernatant is concentrated via rotary evaporation.
Chromatographic purification employs reverse-phase high-performance liquid chromatography (HPLC) with C18 columns, eluting this compound using acetonitrile-water gradients . Electrospray ionization mass spectrometry (ESI-MS/MS) confirms purity, with this compound exhibiting a characteristic [M+H]⁺ ion at m/z 825.4 and fragment ions at m/z 263.1 (Adda side chain) and m/z 134.1 (glutamic acid) .
Chemical Synthesis of this compound Analogues
Solution-phase and solid-phase peptide syntheses have been employed to create this compound analogs with modified bioactivity. For instance, cyclo[-β-Ala-(R)-Glu-α-OMe-γ-Sar-(R)-Asp-α-OMe-β-(S)-Phe-] (3 ) and cyclo[-(3R)-3-hydroxymethyl-β-Ala-(R)-Glu-α-OMe-γ-Sar-(R)-Asp-α-OMe-β-(S)-Phe-] (5 ) were synthesized via stepwise coupling and macrolactamization . Replacing sarcosine with proline in analogs 30 and 31 altered conformational flexibility, reducing protein phosphatase inhibition (IC₅₀ = 2.9–2.7 mM) .
Table 2 compares inhibitory activities of synthetic macrocycles:
Macrocycle | Structure Modifications | PP1 Inhibition IC₅₀ (mM) |
---|---|---|
29 | 4-Benzylpiperidinylamido-Asp substitution | 2.9 |
65 | Proline substitution at γ-position | 2.7 |
Data from enzyme inhibition assays using recombinant PP1 .
Analytical Validation and Detection
Immunoassays and mass spectrometry ensure this compound quantification and structural verification. A phage-display-derived nanobody (N56) demonstrated high specificity for this compound-R, enabling detection limits of 0.1 μg ml⁻¹ via indirect competitive ELISA . Thermal stability testing revealed nanobodies retained binding capacity after incubation at 90°C for 60 minutes, facilitating field applications .
High-resolution LC-MS/MS platforms differentiate this compound variants, such as [L-Har²] this compound, which lacks the arginine-derived moiety . This variant’s absence in coralloid root extracts suggests host-specific modifications during symbiosis .
Chemical Reactions Analysis
Types of Reactions: Nodularin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its stability and interactions with other compounds.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that target specific functional groups within the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced this compound analogs.
Scientific Research Applications
Toxicological Studies
Hepatotoxicity and Mechanisms of Action
Nodularin is recognized as a potent inhibitor of protein phosphatases 1 and 2A (PP1 and PP2A), which play crucial roles in cellular signaling pathways. The inhibition of these phosphatases can lead to cellular dysregulation, resulting in oxidative stress and apoptosis in liver cells. A study demonstrated that this compound induces oxidative DNA damage by oxidizing purines and promotes apoptosis in HepG2 cells, highlighting its potential as a model for studying liver toxicity mechanisms .
Case Study: Impact on Lipid Profiles
A cross-sectional study in Hunan Province, China, examined the relationship between serum levels of microcystins (including this compound) and dyslipidemia. The results indicated a dose-response relationship between this compound exposure and increased triglyceride levels while decreasing high-density lipoprotein cholesterol (HDL-C) levels. This suggests that this compound may contribute to metabolic disorders linked to lipid metabolism .
Environmental Monitoring
Detection Methods
The detection of this compound in water bodies is critical for assessing environmental health. Recent advancements include the development of sensitive immunoassays capable of detecting this compound at low concentrations (as low as 0.03 µg/L). These assays have been applied to various environmental samples, including coastal waters and marine organisms, facilitating the monitoring of bioaccumulation in the food chain .
Analytical Techniques
A robust analytical method using liquid chromatography coupled with mass spectrometry (LC-MS) has been established for analyzing this compound alongside other microcystins in drinking water. This method demonstrated exceptional linearity and precision, making it suitable for regulatory compliance and public health safety assessments .
Biological Research
Cell Culture Studies
this compound's effects on cellular processes have made it a valuable tool in biological research. It has been used to investigate cellular signaling pathways related to apoptosis and cell proliferation. For instance, studies have shown that this compound exposure alters glutathione levels and increases reactive oxygen species production, leading to lipid peroxidation in cultured rat hepatocytes .
Ecological Implications
Research has also focused on the ecological role of Nodularia spumigena in aquatic ecosystems. This compound production can influence food web dynamics by affecting grazer populations. The toxin serves as an anti-grazer defense mechanism, impacting species interactions within plankton communities .
Public Health Implications
Health Risks Associated with Exposure
Exposure to this compound through contaminated drinking water or seafood poses significant health risks, including liver damage and potential carcinogenic effects. Guidelines have been established to manage risks associated with cyanobacterial blooms containing this compound, emphasizing the need for regular monitoring and public awareness .
Regulatory Frameworks
Various countries have developed regulatory frameworks to manage cyanotoxin levels in water supplies. These regulations are informed by studies linking this compound exposure to health outcomes, necessitating ongoing research and monitoring efforts to protect public health.
Mechanism of Action
Nodularin is structurally similar to microcystins, another group of cyanobacterial toxins . Both compounds are cyclic peptides and share similar mechanisms of action, including the inhibition of protein phosphatases . this compound is a pentapeptide, while microcystins are heptapeptides . This structural difference contributes to variations in their toxicity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Microcystin-LR is the most structurally analogous compound to nodularin. Both share:
- Adda moiety : Critical for binding to the hydrophobic groove of PP1/PP2A .
- Cyclic backbone: this compound’s pentapeptide ring lacks two amino acids (D-Ala and X2) present in microcystin-LR’s heptapeptide structure (Table 1).
- Conformational homology: NMR studies reveal a saddle-shaped backbone in both toxins, though this compound’s compact ring reduces conformational flexibility (root mean square deviation <0.5 Å in key regions) .
Table 1: Structural Comparison of this compound and Microcystin-LR
Toxicological Profiles
- Enzyme inhibition: Both toxins inhibit PP1 and PP2A with comparable potency (IC50 ~0.1 nM for PP2A) . However, this compound exhibits stronger carcinogenicity in vivo, inducing glutathione S-transferase-positive liver foci in rats at lower doses than microcystin-LR .
- Cellular uptake: this compound’s enhanced penetration into hepatocytes (20% higher hyperphosphorylation efficiency) may explain its superior tumor-promoting activity .
- Environmental persistence: Both bioaccumulate in aquatic food webs (e.g., mussels, fish), but this compound is uniquely detected in marine ecosystems (e.g., Baltic Sea) .
Mechanism of Action Differences
- Covalent binding: Microcystin-LR’s Mdha residue forms a covalent bond with Cys273/266 in PP1/PP2A, whereas this compound’s Mdhb interacts non-covalently . This distinction may influence chronic toxicity, as non-covalent binding allows this compound to evade detoxification pathways more effectively .
- Gene regulation: this compound upregulates c-jun, jun-B, and fos-B mRNA transcripts in hepatocytes more persistently than microcystin-LR, enhancing proliferative signaling .
Environmental and Health Implications
- Guideline values: Due to insufficient oral toxicity data, this compound adopts microcystin’s provisional guideline (1 µg/L in drinking water) .
- Ecotoxicity: this compound accumulates in zooplankton and planktivorous fish, with mesozooplankton serving as key vectors for trophic transfer .
- Detection challenges: Both require LC-MS/MS for precise quantification, though this compound-specific nanobodies are emerging for rapid monitoring .
Biological Activity
Nodularin (NOD) is a potent hepatotoxin produced by certain cyanobacterial species, particularly Nodularia spp. It has gained attention due to its significant biological activity, particularly its effects on aquatic organisms and potential implications for human health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, biodegradation, and relevant case studies.
This compound is a cyclic pentapeptide with a molecular weight ranging from 800 to 900 Da. Its structure is similar to that of microcystins, another class of cyanobacterial toxins, which allows it to inhibit protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This inhibition disrupts cellular signaling pathways, leading to increased phosphorylation of proteins and potential cellular dysfunction.
Table 1: Comparison of this compound and Microcystins
Feature | This compound | Microcystins |
---|---|---|
Molecular Weight | 800-900 Da | 900-1200 Da |
Structure | Cyclic pentapeptide | Cyclic heptapeptide |
Target Enzymes | PP1, PP2A | PP1, PP2A |
Toxicity | Hepatotoxic | Hepatotoxic |
Toxicological Effects
This compound has been shown to exert various toxic effects on different organisms. In aquatic ecosystems, it poses a significant threat to fish and other aquatic life. Research indicates that this compound can accumulate in fish tissues, leading to physiological disturbances and increased mortality rates.
Case Study: Effects on Fish
A review by Sotton et al. (2014) summarized the effects of this compound on various fish species at different ontogenic stages. The findings revealed that exposure to this compound resulted in:
- Reduced growth rates : Fish exposed to this compound exhibited stunted growth compared to control groups.
- Histopathological changes : Liver tissues showed signs of necrosis and cellular degeneration.
- Altered enzyme activities : Key metabolic enzymes were inhibited, indicating compromised liver function.
Biodegradation of this compound
Understanding the biodegradation of this compound is crucial for assessing its environmental impact. Recent studies have identified specific bacteria capable of degrading this compound. For instance, Sphingopyxis sp. strain m6 was shown to effectively degrade this compound under controlled conditions.
Table 2: Biodegradation Kinetics of this compound by Sphingopyxis sp. m6
Time (h) | NOD Concentration (mg/L) | Degradation Rate (mg/L/d) |
---|---|---|
0 | 0.50 | - |
24 | 0.35 | 0.25 |
48 | 0.20 | 0.23 |
72 | <0.01 | >0.30 |
The study indicated that the degradation rate was influenced by factors such as temperature and pH levels, with optimal degradation occurring at approximately 30°C and neutral pH.
Q & A
Basic Research Questions
Q. How can nodularin be detected and quantified in environmental and biological samples?
this compound detection employs immunoassays (e.g., ELISA) for rapid screening and high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) for precise quantification. ELISA is effective for field samples due to its sensitivity (detection limit ~10 ng), while HPLC-MS provides structural validation and distinguishes this compound variants . For intracellular toxin analysis, cell lysis followed by methanol extraction is standard, with toxin stability ensured by avoiding light exposure during processing .
Q. What experimental models are suitable for assessing this compound toxicity?
Acute toxicity is commonly evaluated using brine shrimp (Artemia salina) bioassays, where LC₅₀ values correlate with toxin degradation (e.g., UV-treated this compound loses toxicity) . For mechanistic studies, mammalian cell lines like HepG2 (human hepatoma) are used to assess protein phosphatase inhibition and oxidative stress, though transporter expression limitations must be considered . Chronic toxicity and tumor promotion are studied in mice, with intraperitoneal injection as the standard delivery method .
Q. Which environmental factors influence this compound stability and degradation?
this compound degrades under full sunlight (UV-B/UV-A) via photolysis, with a 75% reduction in 24 hours observed in outdoor trials. Dark conditions preserve ~45% of toxin over 9 days. Cell-free extracts accelerate degradation, suggesting enzymatic or oxidative co-factors . UV exposure induces structural modifications (e.g., Adda side-chain isomerization), detectable via absorbance shifts at 238 nm and 300 nm .
Q. How do nutrient conditions affect this compound production in Nodularia spumigena?
Phosphate depletion upregulates nda gene expression (e.g., pstS induction), but intracellular this compound concentrations remain stable, suggesting post-transcriptional regulation or excretion . Nitrogen fixation (via nifH activity) confers a competitive advantage in Baltic Sea blooms, though toxin production is highest under optimal growth conditions rather than nutrient stress .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in this compound production studies under varying environmental conditions?
Discrepancies arise from batch vs. continuous culture designs and quantification methods (e.g., cell-normalized vs. absolute concentrations). Standardized protocols for toxin extraction (e.g., repeated freeze-thaw cycles) and real-time PCR for nda gene expression (e.g., under phosphate starvation) improve reproducibility. Meta-analyses should account for strain-specific differences, as N. spumigena blooms are toxic, whereas benthic Nodularia species are not .
Q. How can advanced structural analysis elucidate this compound variants and their bioactivity?
Nuclear magnetic resonance (NMR) and molecular dynamics simulations reveal this compound’s cyclic pentapeptide conformation, including hydrogen bonding between MeAsp¹ and Adda³ residues. FABMS/CID-MS identifies variants like [DMAdda³]this compound, which show reduced toxicity (LD₅₀ = 150 μg/kg vs. 75 μg/kg for [D-Asp¹]this compound). Ozonolysis and chiral GC analysis confirm amino acid stereochemistry .
Q. What methodologies assess this compound transfer in aquatic food webs?
Zooplankton accumulation studies combine field sampling (ELISA quantification) and controlled depuration experiments. For example, Eurytemora affinis copepods fed N. spumigena retain 0.07–0.62 μg·g⁻¹ this compound after 24-hour depuration, indicating trophic transfer potential. Stable isotope labeling or fluorescent tagging can track toxin biodistribution in planktivorous fish .
Q. How do molecular mechanisms of this compound toxicity differ from microcystins?
Both inhibit protein phosphatases (PP1/PP2A) via hydrophobic interactions with the catalytic subunit, but this compound’s smaller structure (pentapeptide vs. heptapeptide) reduces binding affinity. This compound induces reactive oxygen species (ROS) in HepG2 cells, causing DNA strand breaks misinterpreted as genotoxicity in earlier studies. Comparative phosphatase inhibition assays (IC₅₀ = 1.6 nM for microcystin-LR vs. 3.3 nM for this compound) clarify potency differences .
Q. What evolutionary insights arise from the nda biosynthetic gene cluster?
The 48-kb nda cluster (nine ORFs) shares homology with microcystin (mcy) genes, suggesting divergence from a common ancestor. Transposase-flanking regions indicate horizontal gene transfer. Phylogenetic analysis of adenylation domains supports gene loss in N. spumigena, resulting in a truncated peptide compared to microcystins .
Q. How can transcriptomic profiling clarify nda regulation under dynamic environmental conditions?
Real-time RT-PCR of N. spumigena cultures under phosphate starvation reveals coordinated ndaA–ndaI upregulation, peaking at 9–13 days. However, intracellular toxin levels remain stable, implying feedback inhibition or export mechanisms. Dual RNA-Seq of host and symbionts during bloom events can identify cross-species regulatory interactions .
Q. Methodological Notes
- Toxin Extraction : Use 75% methanol (v/v) with 0.1% trifluoroacetic acid to enhance this compound solubility .
- Gene Expression : Normalize nda transcripts to rnpB (ribonuclease P RNA) for reliable RT-PCR quantification .
- Structural Analysis : Combine HPLC-MS/MS (MRM mode) with collision-induced dissociation to differentiate this compound variants .
Properties
IUPAC Name |
(2Z,5R,6S,9S,12S,13S,16R)-9-[3-(diaminomethylideneamino)propyl]-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h8-11,13-14,16-17,21,24-26,28-30,32,34H,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+,31-8-/t24-,25-,26-,28-,29-,30+,32-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBQSRWSVIBXNC-HSKGSTCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880022 | |
Record name | Nodularin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
825.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 mg/mL in methanol | |
Record name | Nodularin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
118399-22-7 | |
Record name | Nodularin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118399227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nodularin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118399-22-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NODULARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0979BIK2QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nodularin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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